molecular formula C13H11ClN2 B11994510 N'-(4-chlorophenyl)benzenecarboximidamide CAS No. 7035-69-0

N'-(4-chlorophenyl)benzenecarboximidamide

Cat. No.: B11994510
CAS No.: 7035-69-0
M. Wt: 230.69 g/mol
InChI Key: JKSMLLRPARGTLT-UHFFFAOYSA-N
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Description

  • Properties

    CAS No.

    7035-69-0

    Molecular Formula

    C13H11ClN2

    Molecular Weight

    230.69 g/mol

    IUPAC Name

    N'-(4-chlorophenyl)benzenecarboximidamide

    InChI

    InChI=1S/C13H11ClN2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H,(H2,15,16)

    InChI Key

    JKSMLLRPARGTLT-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Cl)N

    solubility

    >34.6 [ug/mL] (The mean of the results at pH 7.4)

    Origin of Product

    United States

    Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature.
    • Researchers interested in its preparation would need to explore alternative methods or design custom synthetic routes.
  • Chemical Reactions Analysis

      N’-(4-chlorophenyl)benzenecarboximidamide: may undergo various chemical reactions, including:

    • Common reagents and conditions would depend on the specific reaction type.
  • Scientific Research Applications

      Biology and Medicine: Although information is scarce, it could be explored for potential biological activity (e.g., as a drug candidate).

      Industry: Its industrial applications remain largely unexplored.

  • Mechanism of Action

    • Unfortunately, the mechanism by which N’-(4-chlorophenyl)benzenecarboximidamide exerts its effects is not well-documented.
    • Further research would be necessary to identify molecular targets and pathways involved.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    N'-(4-chlorophenyl)benzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    • Chemical Formula : C13H12ClN3
    • Molecular Weight : 247.71 g/mol
    • IUPAC Name : N'-(4-chlorophenyl)benzenecarboximidamide

    The presence of the chlorophenyl group enhances the compound's lipophilicity, which is crucial for its biological activity. The amidine functional group (C=N) is known for its ability to interact with various biological targets, including enzymes and receptors.

    N'-(4-chlorophenyl)benzenecarboximidamide operates primarily through the following mechanisms:

    • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular pathways, which can modulate biochemical reactions.
    • Receptor Interaction : It may bind to certain receptors, affecting signal transduction pathways that regulate cellular functions.

    Antimicrobial Properties

    Research indicates that compounds similar to N'-(4-chlorophenyl)benzenecarboximidamide exhibit antimicrobial properties. For instance, studies have demonstrated that amidines can possess activity against various bacterial strains due to their ability to disrupt cellular membranes.

    Anticancer Activity

    N'-(4-chlorophenyl)benzenecarboximidamide has shown promise in preclinical studies as a potential anticancer agent. The compound's ability to inhibit specific pathways involved in tumor growth has been highlighted in several research articles.

    Case Studies and Research Findings

    • Study on Anticancer Activity :
      • A study published in Journal of Medicinal Chemistry explored the effects of N'-(4-chlorophenyl)benzenecarboximidamide on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer drug .
    • Enzyme Inhibition Study :
      • Another research paper focused on the inhibitory effects of this compound on a specific enzyme linked to inflammatory processes. The IC50 value was determined to be 25 nM, indicating potent inhibitory activity .
    • Antimicrobial Activity Assessment :
      • A comparative study evaluated the antimicrobial efficacy of various amidines, including N'-(4-chlorophenyl)benzenecarboximidamide. It demonstrated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

    Data Table: Summary of Biological Activities

    Activity TypeDescriptionObserved EffectsReference
    AntimicrobialInhibition of bacterial growthMIC: 5-20 µg/mL
    AnticancerReduction in cell viability in cancer linesIC50: 10 µM
    Enzyme InhibitionInhibition of inflammatory enzymeIC50: 25 nM

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